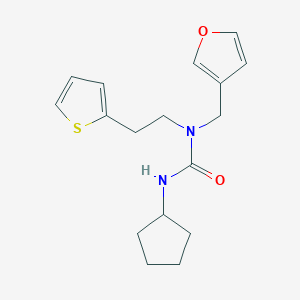
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is not fully understood. However, it has been hypothesized that this compound may act through the inhibition of inflammatory pathways or the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, this compound has been shown to have anti-tumor effects in vitro and in vivo. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea in lab experiments is its potential biological activity. This compound may be useful in studying the mechanisms of inflammation and tumor growth. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea. One direction is to further study the mechanism of action of this compound. Understanding how this compound works at a molecular level may lead to the development of more effective treatments for inflammatory and neurological disorders. Another direction is to study the potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics. This information may be useful in the development of safe and effective drugs based on this compound. Finally, further studies are needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea involves several steps. First, furan-3-carboxaldehyde is reacted with 2-(thiophen-2-yl)ethylamine to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form the corresponding amine. Finally, this amine is reacted with cyclopentyl isocyanate to form the desired compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential applications in scientific research. This compound has been shown to have potential biological activity, including anti-inflammatory and anti-tumor effects. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(18-15-4-1-2-5-15)19(12-14-8-10-21-13-14)9-7-16-6-3-11-22-16/h3,6,8,10-11,13,15H,1-2,4-5,7,9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFZHYPZYEPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

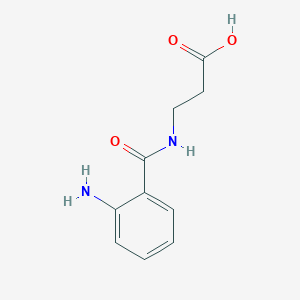
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2622939.png)
![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2622943.png)

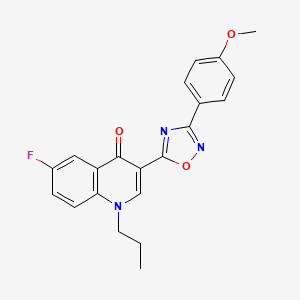

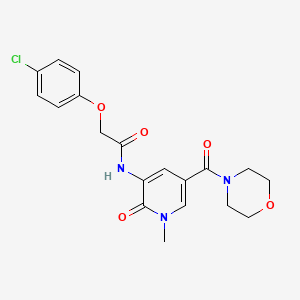
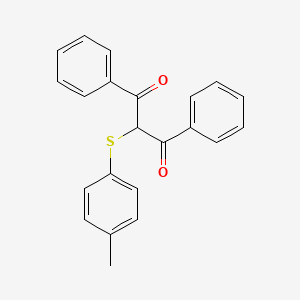
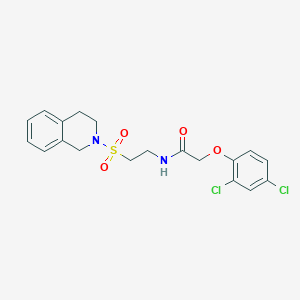
![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2622954.png)
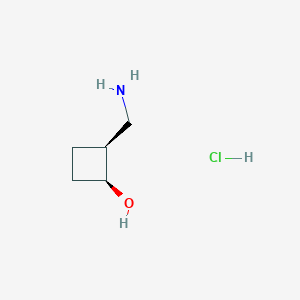
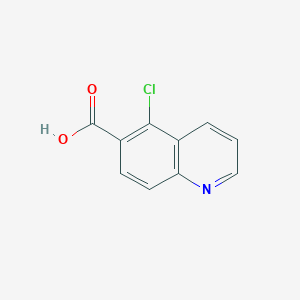
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2622957.png)
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)